molecular formula C30H30O13 B1244958 Myrciacitrin V

Myrciacitrin V

Cat. No. B1244958
M. Wt: 598.5 g/mol
InChI Key: UNSZUCUHDNOPMN-FJPKCJJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrciacitrin V is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 5', methyl groups at positions 6 and 8 and a (6''-O-p-hydroxybenzoyl)-beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against aldose reductase. It has a role as an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a flavanone glycoside, a monosaccharide derivative, a trihydroxyflavanone and a 4-hydroxybenzoate ester.

Scientific Research Applications

Antidiabetic Activity

Myrciacitrin V, along with other myrciacitrins, has been identified as a potent inhibitor of aldose reductase, an enzyme involved in the diabetic complications. This finding was based on research conducted on the leaves of Brazilian Myrcia multiflora, which is used in traditional medicine for diabetes. The isolation and characterization of myrciacitrins reveal their potential as natural antidiabetic agents (Matsuda, Nishida, & Yoshikawa, 2002).

Antioxidant and Anti-inflammatory Properties

Quercitrin, a closely related compound to myrciacitrin, has demonstrated significant antioxidant and anti-inflammatory activities in various studies. These properties make quercitrin a potential candidate for the treatment of conditions like colitis and other inflammatory diseases (Camuesco et al., 2004).

Anticancer Potential

Flavonoids like myricetin and myricitrin have been suggested to play a role in inhibiting the proliferation of carcinogenic cells. Studies have shown that compounds like myricitrin can induce apoptosis in cancer cells, such as in the prostate cancer cell line PC-3, indicating a potential use in cancer treatment (Xu et al., 2013).

Hepatoprotective Effects

Myricitrin, a compound similar to myrciacitrin, has shown hepatoprotective activity. It has been effective in reducing liver damage induced by substances like carbon tetrachloride, suggesting its potential in treating liver disorders (Domitrović et al., 2015).

Neuroprotective and Antidepressant Effects

Quercitrin has exhibited rapid alleviation of depression-like behaviors in animal models, suggesting its potential as an antidepressant. The underlying mechanism involves the suppression of inflammation signaling pathways in the hippocampus, indicating a possible role in neuroprotective therapies (Sun et al., 2021).

properties

Product Name

Myrciacitrin V

Molecular Formula

C30H30O13

Molecular Weight

598.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C30H30O13/c1-12-23(35)22-19(34)10-20(17-9-16(32)7-8-18(17)33)41-28(22)13(2)27(12)43-30-26(38)25(37)24(36)21(42-30)11-40-29(39)14-3-5-15(31)6-4-14/h3-9,20-21,24-26,30-33,35-38H,10-11H2,1-2H3/t20-,21+,24+,25-,26+,30-/m0/s1

InChI Key

UNSZUCUHDNOPMN-FJPKCJJDSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)C)O[C@@H](CC2=O)C5=C(C=CC(=C5)O)O)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)C)OC(CC2=O)C5=C(C=CC(=C5)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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